2-(Allylamino)-N-(3-chlorobenzyl)benzamide
Description
2-(Allylamino)-N-(3-chlorobenzyl)benzamide is a benzamide derivative characterized by an allylamine group at the 2-position of the benzamide core and a 3-chlorobenzyl substituent on the amide nitrogen. For example, structurally related compounds, such as 2-amino-N-(3-chlorophenethyl)benzamide, are synthesized via reactions between isatoic anhydride and substituted amines (e.g., 3-chlorophenethylamine) in dichloromethane, followed by purification . The chlorine atom at the 3-position of the benzyl group is a critical feature, as chlorinated aromatic systems are known to enhance lipophilicity and bioactivity, as seen in drugs like chlorambucil and chloramphenicol .
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-2-10-19-16-9-4-3-8-15(16)17(21)20-12-13-6-5-7-14(18)11-13/h2-9,11,19H,1,10,12H2,(H,20,21) |
InChI Key |
MHGYCIZSEKRULM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, often using a coupling reagent like carbodiimide to facilitate the formation of the amide bond.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution, where an allylamine reacts with a suitable leaving group on the benzamide core.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzamide reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylamino group can undergo oxidation to form corresponding oxides or hydroxylamines.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(Allylamino)-N-(3-chlorobenzyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the allylamino and 3-chlorobenzyl groups could impart biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-(Allylamino)-N-(3-chlorobenzyl)benzamide could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets, such as enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The allylamino group could form hydrogen bonds or electrostatic interactions, while the 3-chlorobenzyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key analogues and their properties:
Key Observations:
- Chlorine Positioning : The 3-chlorobenzyl group may enhance receptor binding due to its electron-withdrawing nature and steric effects, similar to 3-chloro-substituted benzamides in analgesic studies .
- Thermal Stability : Imidazole-based analogues exhibit higher melting points (251–294°C), suggesting greater crystallinity compared to the target compound’s likely amorphous nature .
Antimicrobial and Anticancer Potential:
- Azetidinone derivatives with chloro substituents (e.g., compound 4 in ) demonstrate potent antimicrobial activity against Gram-positive bacteria and fungi, attributed to interactions with bacterial cell walls . The target compound’s allylamino group may offer similar mechanisms.
- While the target compound lacks a piperidinyl group (critical for sigma binding), its 3-chlorobenzyl moiety could modulate affinity for other targets .
Analgesic and Antioxidant Activity:
- Chlorinated benzamides (e.g., 2-(3-chlorobenzamido)-N-(3-chlorobenzoyl)benzamide) show superior analgesic activity compared to mefenamic acid, with lipophilicity (ClogP) being a key determinant . The target compound’s allylamino group may alter pharmacokinetics (e.g., bioavailability).
- Antioxidant activity in trihydroxybenzamide derivatives () underscores the role of phenolic groups in radical scavenging.
Biological Activity
2-(Allylamino)-N-(3-chlorobenzyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of approximately 300.78 g/mol. Its structure features an allylamino group and a 3-chlorobenzyl moiety attached to a benzamide core, which is significant for its biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially affecting its interaction with biological targets.
Synthesis
The synthesis of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide typically involves several key reactions:
- Step 1: Formation of the benzamide backbone through acylation.
- Step 2: Introduction of the allylamino group via nucleophilic substitution.
- Step 3: Chlorination to obtain the final product.
This synthetic pathway highlights its versatility as a building block in organic chemistry and medicinal applications.
Anticancer Potential
Research indicates that 2-(Allylamino)-N-(3-chlorobenzyl)benzamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in solid tumor lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in cell growth and survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | HDAC inhibition |
| MCF-7 | 2.50 | Apoptosis induction |
| A549 | 3.00 | Cell cycle arrest |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, such as:
- Enzymes: It may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression.
- Receptors: The structural features suggest potential binding to specific receptors involved in cell signaling pathways, enhancing its therapeutic effects.
Case Studies
In a study assessing the compound's effectiveness against colorectal cancer (CRC), it was found that modifications in the structural components significantly influenced its pharmacological profile. The study compared several analogs, including those with fluorine and bromine substitutions, revealing that the chlorinated version exhibited superior binding affinity and anticancer activity .
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Variation | Observed Activity |
|---|---|---|
| 2-(Allylamino)-N-(3-fluorobenzyl)benzamide | Fluorine instead of chlorine | Lower activity |
| 2-(Allylamino)-N-(3-bromobenzyl)benzamide | Bromine instead of chlorine | Moderate activity |
| 2-(Allylamino)-N-(3-methylbenzyl)benzamide | Methyl instead of chlorine | Significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
